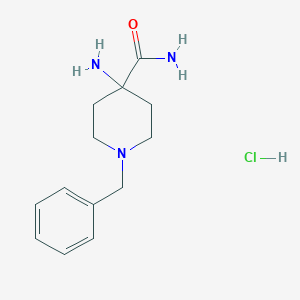

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride

Description

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride (CAS: 170921-49-0) is a piperidine derivative with the molecular formula C₁₃H₂₀ClN₃O (or C₁₃H₁₉N₃O·HCl). It features a benzyl group at the 1-position of the piperidine ring, an amino group at the 4-position, and a carboxamide substituent. This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways . Its structural rigidity and functional groups make it a versatile scaffold for drug development.

Properties

IUPAC Name |

4-amino-1-benzylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c14-12(17)13(15)6-8-16(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10,15H2,(H2,14,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTNVZRQTKHHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)N)N)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride typically involves the reaction of 4-Amino-1-benzylpiperidine with a suitable carboxylating agent under controlled conditions. One common method involves the use of 4-Amino-1-benzylpiperidine and a carboxylating agent such as phosgene or triphosgene in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually at room temperature, to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for producing diverse derivatives used in research and industry .

Biology

Biochemical Probes:

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its ability to modulate the activity of specific enzymes can provide insights into biochemical pathways and mechanisms, aiding in the understanding of various biological processes.

Antimicrobial Activity:

Recent studies have evaluated the antimicrobial properties of derivatives containing this compound. Some derivatives exhibited significant efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 6 µg/mL.

Medicine

Therapeutic Potential:

The compound is being explored for its therapeutic effects in treating neurological disorders. Research indicates that it may have neuroprotective properties by inhibiting enzymes such as acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are implicated in Alzheimer's disease.

Influenza Virus Inhibition:

Studies have shown that related compounds within the piperidine class can act as inhibitors of the influenza virus H1N1 by interfering with hemagglutinin fusion peptide interactions. This suggests potential applications in antiviral drug development .

Antimicrobial Study

In a study assessing the antimicrobial activity of synthesized conjugates containing this compound, certain derivatives demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.

Neuroprotective Research

Research involving cognitive decline models has shown that compounds derived from this compound can effectively inhibit AChE and BACE1, suggesting their potential utility in Alzheimer's disease management.

Mechanism of Action

The mechanism of action of 4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit protein kinase B (Akt), a key component in intracellular signaling pathways regulating growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-amino-1-benzylpiperidine-4-carboxamide hydrochloride with analogous piperidine derivatives, focusing on structural modifications, physicochemical properties, pharmacokinetics, and safety profiles.

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Group Variations

- Benzyl vs. Chlorobenzyl Substitutions : Replacing the benzyl group with a 4-chlorobenzyl moiety (e.g., 1-(4-chlorobenzyl)piperidin-4-amine HCl) increases hydrophobicity and may enhance blood-brain barrier penetration, making it relevant for CNS drug development .

- Carboxamide vs.

- Counterion Effects: The hydrochloride salt form improves aqueous solubility, whereas dihydrochloride derivatives (e.g., 4-amino-1-benzylpiperidine dihydrochloride) offer even greater solubility for in vivo applications .

Biological Activity

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C13H18N2O2·HCl. It belongs to the piperidine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring substituted with an amino group and a carboxamide group, which contribute to its biochemical properties. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for medicinal chemistry research.

Research indicates that this compound may act as a biochemical probe to study enzyme interactions. Its structural characteristics suggest potential therapeutic applications in treating neurological disorders, although detailed studies are required to elucidate its specific mechanisms of action.

Biological Activity and Applications

The compound has shown promise in several biological contexts:

- Enzyme Interactions : Preliminary studies suggest that it may interact with various enzymes and receptors, which could be beneficial for drug development. However, specific literature on interaction studies involving this compound remains limited.

- Therapeutic Potential : Given its structural features, there is potential for developing it as a therapeutic agent targeting neurological disorders. Further research is necessary to clarify these interactions and their implications for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the similarity indices of structurally related compounds:

| Compound Name | Similarity Index |

|---|---|

| 4-Benzylpiperidine | 0.90 |

| 4-Amino-1-benzylpiperidine | 0.87 |

| 1-Benzylpiperidine-4-carboxylic acid | 0.85 |

| Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | 0.84 |

| 1-Benzylpiperidine-2-carboxylic acid | 0.84 |

This table highlights the structural similarities that may influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored related compounds within the piperidine class:

- Inhibition Studies : A study on similar piperidine derivatives demonstrated their ability to inhibit protein kinase B (PKB) in cellular assays, indicating potential pathways for therapeutic intervention in cancer treatment .

- Metabolism and Bioavailability : Research has shown that compounds containing piperidine structures often undergo rapid metabolism in vivo, leading to low oral bioavailability. This presents challenges for their development as therapeutic agents but also highlights the need for structural modifications to enhance efficacy .

- Cytotoxicity Profiles : Investigations into related compounds have revealed varying degrees of cytotoxicity against different cell lines, suggesting that modifications in structure can significantly impact biological activity .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride, and how can reaction yields be optimized?

Answer: The compound is typically synthesized via multi-step processes involving condensation reactions. For example, piperidine derivatives are often prepared using Mannich reactions or coupling reagents like EDC/HOAt. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC) with activating agents like HOAt to minimize racemization .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% achievable) .

- Yield optimization : Vary reaction temperature (40–60°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:carbonyl components). Pilot studies suggest yields of 87–98% for analogous compounds under controlled conditions .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer: A combination of spectroscopic and chromatographic methods is critical:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>98%) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm structural features (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine carbons at δ 40–50 ppm) .

- Mass spectrometry : ESI-MS (positive mode) verifies molecular ion peaks matching the theoretical m/z (e.g., [M+H]⁺ = 304.2) .

Q. What safety precautions are essential during handling and storage to ensure researcher safety?

Answer:

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. For spills, vacuum with HEPA filters and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to light and moisture to prevent degradation .

- First aid : For skin contact, wash with soap/water (15+ minutes); for eye exposure, irrigate with saline (10–15 minutes) and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological assays involving this compound?

Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

Q. What methodological approaches optimize the compound’s stability under varying pH and temperature conditions?

Answer:

- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hours). Monitor via HPLC; optimal stability is observed at pH 5–7 .

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C). Store lyophilized samples at -20°C for long-term stability .

- Light sensitivity : UV-Vis spectroscopy (200–400 nm) detects photodegradation products. Use amber vials for light-sensitive conditions .

Q. How should researchers evaluate the environmental impact of this compound in laboratory waste streams?

Answer:

- Ecotoxicology screening : Use Daphnia magna or algae growth inhibition assays (OECD 202/201 guidelines) to estimate EC₅₀ values .

- Degradation studies : Perform HPLC-MS to track hydrolysis/byproduct formation in simulated wastewater (pH 7, 25°C) .

- Regulatory compliance : Follow EPA guidelines for hazardous waste disposal (40 CFR 261) and avoid release into drains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.